Ustusolate C
Overview
Description
Ustusolate C is a drimane sesquiterpene that can be isolated from Aspergillus ustus . It has been found to exhibit moderate cytotoxicity against A549 and HL-60 cells .
Molecular Structure Analysis
This compound has a molecular formula of C23H32O6 and a molecular weight of 404.50 g/mol . The exact structure of this compound is not provided in the available literature.
Physical and Chemical Properties Analysis
This compound is an oily matter . It has a molecular formula of C23H32O6 and a molecular weight of 404.50 g/mol . Further details about its physical and chemical properties are not available in the current literature.
Scientific Research Applications
Antibacterial properties of compounds from Aspergillus ustus: A study by Neuhaus & Loesgen (2020) discovered new drimane sesquiterpenes from Aspergillus ustus, which exhibited weak activity against clinically relevant pathogens. These findings suggest potential antibacterial applications for compounds derived from Aspergillus ustus, which could be relevant to Ustusolate C.
Comparative toxicogenomics and biomarker predictions: Blais et al. (2017) conducted a study on rat and human metabolic networks for comparative toxicogenomics, which might provide a framework for understanding the effects of various compounds, including this compound, on human biology.
Imaging of cancer cells: Bhunia et al. (2016) explored the use of carbon dots synthesized from folic acid for imaging cancer cells. This study could provide insights into the use of similar compounds, like this compound, in cancer research.
Vitamin C and E supplementation's impact on health: Various studies have investigated the effects of vitamins C and E on health, such as Cristante et al. (2009) on contusion spinal cord injury, and Bjørnsen et al. (2016) on muscle mass in elderly men. These studies, though not directly related to this compound, show the importance of vitamins in medical research, which could be extrapolated to understanding the role of other compounds.
Safety and Hazards
Properties
IUPAC Name |
[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15(24)9-6-5-7-10-18(25)29-17-13-16-14-28-20(26)23(16,27)22(4)12-8-11-21(2,3)19(17)22/h5-7,10,13,15,17,19,24,27H,8-9,11-12,14H2,1-4H3/b6-5+,10-7+/t15?,17-,19+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQSYRUODDDVOT-WMQXXUAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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